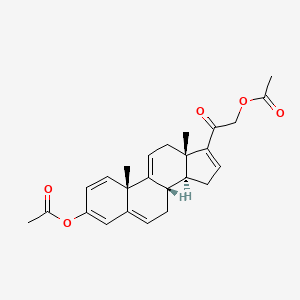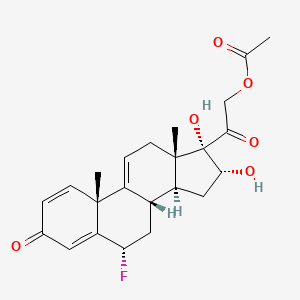![molecular formula C15H18N2O4 B568982 [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate CAS No. 15073-74-2](/img/structure/B568982.png)
[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate, also known as 4-AM-2-CP, is a synthetic compound with a wide range of applications in scientific research. It is a valuable tool for scientists due to its unique properties and ability to be used in a variety of experiments and studies.
Scientific Research Applications
[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate has a wide range of applications in scientific research. It has been used in studies on the structure and function of proteins, as well as in experiments to analyze the effects of drugs and other compounds on cells. It has also been used to study the effects of environmental pollutants on human health. In addition, [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate has been used to investigate the mechanisms of action of various drugs and to study the structure and function of enzymes.
Mechanism of Action
The mechanism of action of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate is not fully understood. However, it is known to interact with proteins and other molecules in the cell, and it has been suggested that it may be involved in the regulation of gene expression. It is also believed to be involved in the regulation of cellular metabolism and the production of energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate are not well understood. However, it has been suggested that it may have an effect on the regulation of gene expression and the production of energy. It has also been suggested that it may be involved in the regulation of cellular metabolism and the production of energy.
Advantages and Limitations for Lab Experiments
The use of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and is easy to obtain. Second, it is stable and can be stored for long periods of time without degradation. Third, it is non-toxic and can be used in a variety of experiments without causing any harm to the environment.
However, there are also some limitations to the use of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate in laboratory experiments. First, it is not soluble in water, which can make it difficult to use in certain experiments. Second, it is not very stable in the presence of light and heat, which can limit its use in certain experiments. Third, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Future Directions
Given its wide range of applications in scientific research, there are many potential future directions for [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Another potential direction is to develop new methods for synthesizing the compound, which could increase its availability and reduce its cost. Additionally, further research could be done to explore the potential applications of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate in drug development, environmental pollution studies, and other areas of scientific research.
Synthesis Methods
The synthesis of [4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate is a multi-step process that involves the condensation of 4-amino-2-cyanopropionic acid and 2-methoxyphenylacetyl chloride. The resulting product is then isolated and purified through crystallization. This method is not only simple and efficient, but it also allows for the production of large quantities of the compound.
properties
IUPAC Name |
[4-(2-acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)17-15(3,9-16)8-12-5-6-13(21-11(2)19)14(7-12)20-4/h5-7H,8H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCUCUPDQICTEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(CC1=CC(=C(C=C1)OC(=O)C)OC)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)



